molecular formula C18H24N2O2 B3006963 N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide CAS No. 954626-72-3

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B3006963
CAS No.: 954626-72-3
M. Wt: 300.402
InChI Key: KOOIALZGYDXYMP-UHFFFAOYSA-N
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Description

N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexanecarboxamide core linked to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group. The cyclohexane ring likely adopts a chair conformation, as observed in analogous carboxamide derivatives (e.g., N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, H₂L₉) . The 5-oxo-pyrrolidine moiety introduces a ketone oxygen, which may participate in hydrogen bonding or influence conformational flexibility.

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOIALZGYDXYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidinone derivatives. This is followed by amidation with cyclohexanecarboxylic acid derivatives to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Chemical Reactions Analysis

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert ketone groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Autotaxin Inhibition

One of the primary applications of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide is as an autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a bioactive lipid that plays a crucial role in various physiological processes, including cell proliferation, migration, and survival. Inhibition of autotaxin has been linked to potential therapeutic benefits in conditions such as cancer, fibrosis, and inflammatory diseases .

Case Study:
A study demonstrated that compounds similar to this compound effectively reduced tumor growth in animal models by inhibiting autotaxin activity, suggesting its potential as an anti-cancer agent .

Pain Management

Research indicates that this compound may also have analgesic properties. By modulating pain pathways through its interaction with specific receptors, it could serve as a novel therapeutic option for managing chronic pain conditions.

Case Study:
In preclinical trials, derivatives of this compound showed significant pain relief in neuropathic pain models, outperforming traditional analgesics in terms of efficacy and side-effect profile .

Receptor Interaction

The compound interacts with various receptors involved in pain perception and inflammatory responses. Its ability to inhibit receptor activation pathways contributes to its therapeutic efficacy.

Modulation of Lipid Signaling

By inhibiting autotaxin, this compound reduces LPA levels, thereby modulating lipid signaling pathways that are implicated in cancer progression and inflammation.

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationEfficacy
N-[5-(4-chlorophenyl)ethyl]-5-oxo-pyrrolidineStructure 1AnticancerHigh
N-[5-methyl-2-oxo-pyrrolidin]Structure 2Pain reliefModerate
N-[5-(oxazol)-3-carboxamide]Structure 3Anti-inflammatoryHigh

Clinical Trials

Further clinical trials are needed to establish the safety and efficacy profiles of this compound in humans. The focus will be on its use in treating cancers and chronic pain syndromes.

Structural Modifications

Investigation into structural modifications could enhance the pharmacological properties of the compound, leading to more potent derivatives with fewer side effects.

Mechanism of Action

The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide, we compare it with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Cyclohexanecarboxamide Derivatives

Compound Name Substituent/Backbone Functional Groups Key Structural Features Biological/Physicochemical Notes References
Target Compound : this compound 5-Oxo-1-phenylpyrrolidine methyl group Amide, ketone, aromatic phenyl Chair cyclohexane; intramolecular H-bonding potential (ketone O) Likely moderate lipophilicity due to phenyl group; conformational rigidity from pyrrolidinone ring
N-(Arylcarbamothioyl)cyclohexanecarboxamides (H₂L1–H₂L9) Arylthiourea groups (e.g., phenyl, chlorophenyl, methoxyphenyl) Thiourea, amide, aryl Chair cyclohexane; intramolecular N–H···O H-bonding (pseudo-six-membered ring) Metal chelation (hard O/N and soft S donors); antifungal, antitumor activities [1, 2]
N-((5-Tosyl-pyrrolo[2,3-b]pyrazin-2-yl)methyl)cyclohexanecarboxamide Pyrrolopyrazine-tosyl group Amide, sulfonate, heteroaromatic Planar heterocyclic ring; bulky tosyl substituent Enhanced steric hindrance; potential for π–π stacking with aromatic systems [8]
N-(Heptan-4-yl)cyclohexanecarboxamide Aliphatic heptyl chain Amide, alkyl Flexible aliphatic chain; chair cyclohexane Higher lipophilicity vs. aromatic analogs; reduced hydrogen-bonding capacity [11]
XUHTUR (N-((2-methylphenyl)carbamothioyl)cyclohexanecarboxamide) o-Methylphenylthiourea Thiourea, methylphenyl Chair cyclohexane; steric effects from o-methyl group Reduced solubility vs. unsubstituted aryl derivatives [3]
EYACIQ (N-(4-methylbenzoyl)-N'-((2-oxocyclohexyl)methyl)thiourea) Cyclohexanone, p-methylbenzoyl Thiourea, ketone, benzoyl Chair cyclohexanone ring; keto-enol tautomerism possible Dual H-bonding (ketone and thiourea); metal coordination versatility [3]

Structural and Conformational Insights

  • Cyclohexane Conformation : The chair conformation is conserved across cyclohexanecarboxamide derivatives (e.g., H₂L₉ , XUHTUR ). This minimizes steric strain and stabilizes the molecule.
  • Hydrogen Bonding : Thiourea derivatives (H₂L1–H₂L9) exhibit intramolecular N–H···O bonds, forming pseudo-six-membered rings . The target compound’s 5-oxo group may similarly engage in H-bonding, enhancing stability.
  • Pyrrolidinone vs.

Biological Activity

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide, a compound with a complex structure, has garnered attention in the scientific community due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidinone moiety attached to a cyclohexanecarboxamide framework. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Cyclohexanecarboxamide Group : This step often involves nucleophilic substitutions or acylation reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting pathways involved in cell signaling and metabolism.
  • Receptor Modulation : It may bind to various receptors, influencing physiological responses such as neurotransmission and inflammation.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Neuroprotective Effects

There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Anti-inflammatory Activity

Research has shown that it can reduce inflammatory markers in vitro and in vivo, indicating potential applications in treating chronic inflammatory conditions.

Data Summary Table

Biological Activity Mechanism Target Cells/Systems References
AnticancerInduction of apoptosisVarious cancer cell lines
NeuroprotectiveReduction of oxidative stressNeuronal cells
Anti-inflammatoryInhibition of inflammatory cytokinesImmune cells

Case Studies

  • Anticancer Study :
    • A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Neuroprotection Research :
    • In experimental models of Alzheimer's disease, this compound exhibited neuroprotective effects by decreasing amyloid-beta accumulation and improving cognitive function as assessed by behavioral tests.
  • Inflammation Model :
    • In a model of rheumatoid arthritis, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]cyclohexanecarboxamide, and how can reaction conditions be optimized?

Answer:

  • Methodology : Copper-catalyzed alkylation of amides with secondary alkyl halides is a robust approach. For example, cyclohexanecarboxamide can react with brominated intermediates under photoinduced conditions using Cu(I) catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) in DMSO at 50–60°C for 12–24 hours .
  • Optimization :
    • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction efficiency.
    • Catalyst loading : 10–15 mol% CuI yields >60% conversion .
    • Purification : Column chromatography (e.g., 20–75% EtOAc/hexanes) resolves diastereomers, confirmed by ¹H NMR .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., δ 5.08 ppm, d, J = 8.9 Hz for amide protons) and cyclohexane chair conformation signals (δ 1.18–2.04 ppm) .
  • FT-IR : Amide C=O stretch at ~1635 cm⁻¹ and N-H bend at ~1553 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 336.18; observed deviation <0.001%) .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidinone ring inform pharmacodynamic properties?

Answer :

  • X-ray Crystallography : Resolve the puckering amplitude (q) and phase angle (φ) of the pyrrolidinone ring using Cremer-Pople coordinates. For example, cyclohexane derivatives exhibit chair conformations (q = 0.5–0.6 Å, φ ≈ 0°) stabilized by intramolecular hydrogen bonds (N–H···O) .
  • Computational Modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) predict energy minima for pseudorotational states, correlating with receptor-binding flexibility .

Q. How can contradictory biological activity data across studies be systematically addressed?

Answer :

  • Purity Validation : Use HPLC (e.g., IA column, 5% IPA/hexanes) to confirm >98% purity, as impurities (e.g., diastereomers) may skew bioassay results .
  • Assay Standardization :
    • Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C for receptor binding).
    • Cross-validate with radiolabeled analogs (e.g., ¹²⁵I-SPECT ligands) to quantify target engagement .

Q. What strategies are effective for evaluating this compound as a neuropeptide S receptor (NPSR) antagonist?

Answer :

  • In Vitro Binding : Use competitive displacement assays with [³H]-SHA-68 (a known NPSR antagonist). Measure Ki values using nonlinear regression (GraphPad Prism) .
  • Docking Studies : Superimpose energy-minimized 3D structures (e.g., PDB 9D6) with antagonist chemotypes to identify critical interactions (e.g., hydrophobic pockets for cyclohexane moieties) .

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